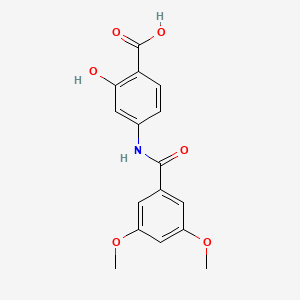
4-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-[(3,5-dimethoxybenzoyl)amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-22-11-5-9(6-12(8-11)23-2)15(19)17-10-3-4-13(16(20)21)14(18)7-10/h3-8,18H,1-2H3,(H,17,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBCKOTUEAURJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393566 | |
| Record name | 4-[(3,5-dimethoxybenzoyl)amino]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710311-03-8 | |
| Record name | 4-[(3,5-dimethoxybenzoyl)amino]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
4-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid, also referred to as DMHB, is a compound that has garnered attention due to its diverse biological activities. This article explores the biological properties of DMHB, including its antioxidant, antimicrobial, and potential anticancer effects.
Chemical Structure and Properties
DMHB features a unique molecular structure characterized by:
- Molecular Formula : C₁₅H₁₅N₃O₄
- Molecular Weight : Approximately 317.29 g/mol
- Functional Groups : Two methoxy groups at positions 3 and 5 of the benzene ring, an amide linkage, and a hydroxy group at position 2 of the benzoic acid framework.
This specific arrangement contributes to its chemical properties and biological activities.
1. Antioxidant Properties
Research indicates that DMHB exhibits significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. DMHB's structure allows it to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
2. Antimicrobial Activity
DMHB demonstrates notable antimicrobial properties against various pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Bacillus subtilis and exhibited promising results with minimal inhibitory concentrations (MICs) comparable to conventional antibiotics .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 0.5 mg/mL |
| Staphylococcus aureus | 1.0 mg/mL |
| Escherichia coli | 2.0 mg/mL |
3. Anticancer Potential
Preliminary studies suggest that DMHB may possess anticancer properties. It has been evaluated for cytotoxicity against various cancer cell lines, including NIH3T3 cells, with IC50 values indicating moderate effectiveness . The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Comparative Analysis with Similar Compounds
To understand the unique properties of DMHB, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Syringic Acid | C₉H₁₀O₅ | Contains only one hydroxyl group; lacks an amide linkage. |
| Salicylic Acid | C₇H₆O₃ | Simpler structure; used in anti-inflammatory treatments. |
| 3,5-Dimethoxybenzoic Acid | C₉H₁₀O₄ | Similar methoxy substitution but lacks hydroxy group at position 2. |
The comparison highlights DMHB's distinctive combination of antioxidant activity and cholinesterase inhibition, setting it apart from simpler derivatives like syringic acid or salicylic acid.
Case Studies and Research Findings
Several studies have explored the biological activities of DMHB:
- Antioxidant Study : A study assessed the free radical scavenging ability of DMHB using DPPH and ABTS assays. Results indicated that DMHB had a scavenging effect comparable to established antioxidants like quercetin.
- Antimicrobial Study : In a laboratory setting, DMHB was tested against a panel of bacteria and fungi. The results showed significant inhibition of growth in Candida albicans, suggesting its potential as an antifungal agent .
- Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that DMHB could induce apoptosis through the activation of caspases, which are critical in programmed cell death pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


